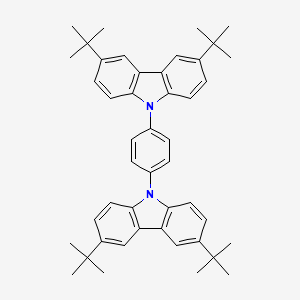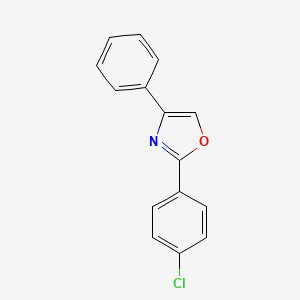
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene typically involves the alkylation of a benzene ring with a long-chain alkyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, making it more nucleophilic. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as catalytic alkylation. Catalysts like zeolites or Lewis acids can be used to facilitate the reaction, allowing for higher yields and more controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for halogenation or sulfonation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can introduce halogens or sulfonic groups onto the benzene ring.
Scientific Research Applications
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The long alkyl chain can insert into lipid bilayers, affecting membrane fluidity and function. Additionally, the benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
6,10-Dimethylundecan-2-one: A ketone with a similar alkyl chain structure.
6,6-Dimethylundecane: An alkane with a similar carbon backbone but lacking the benzene ring.
Uniqueness
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene is unique due to the presence of both a long alkyl chain and a benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in aromatic interactions, making it valuable for various applications.
Properties
CAS No. |
659718-67-9 |
|---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
1-(6,10-dimethylundecan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C20H34/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h12-17,19H,6-11H2,1-5H3 |
InChI Key |
SMEKLZLCASKECS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)
![2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12546208.png)
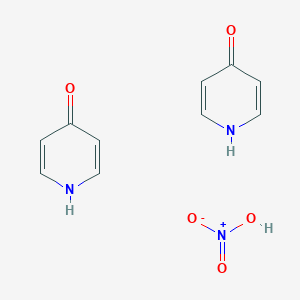
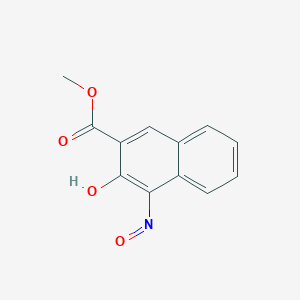
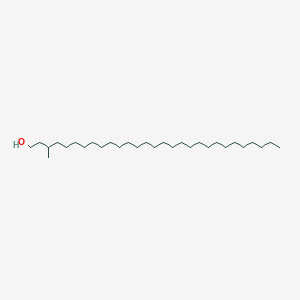
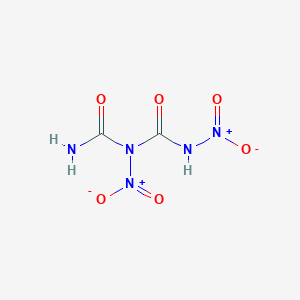
phosphanium bromide](/img/structure/B12546250.png)
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)
